Benzyl 3-iodobenzoate
Overview
Description
Benzyl 3-iodobenzoate, also known as 3-iodobenzyl benzoate, is an organic compound with the chemical formula C7H7IO2. It is a white, crystalline solid that is soluble in water and alcohols. This compound is used in a variety of applications, including as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the manufacture of explosives and as a reagent in analytical chemistry.
Scientific Research Applications
Synthesis of 3-iodobenzo[b]furans
The synthesis of a variety of 3-iodobenzo[b]furans has been achieved through iodocyclization of 2-alkynyl-1-(1-ethoxyethoxy)benzenes. This process, employing I(coll)2PF6-BF3 x OEt2, is effective for aryl-, vinylic-, and alkyl-substituted alkynes, yielding good to excellent results. This method is notable for its broad applicability in the synthesis of these compounds (Okitsu et al., 2008).
Synthesis of Benzo[b]thiophenes
In medicinal and pharmaceutical research, the benzo[b]thiophene core structure is significant. A novel approach for synthesizing 2,3-disubstituted benzo[b]thiophenes involves coupling o-bromoiodobenzenes with benzylmercaptan and zinc acetylides, followed by iodocyclization. This methodology has been applied in the creation of tubulin binding agents, showcasing its potential in drug development (Flynn et al., 2001).
Recyclable Hypervalent Iodine Reagents
The study of 3-[bis(trifluoroacetoxy)iodo]benzoic acid and 3-[hydroxy(tosyloxy)iodo]benzoic acid has been conducted. These new recyclable iodine(III) reagents, derived from 3-iodosylbenzoic acid, demonstrate the potential for efficient and sustainable chemical processes. Their reduced form, 3-iodobenzoic acid, can be easily recovered, highlighting their utility in various chemical reactions (Yusubov et al., 2008).
Solvent-Dependent Chemoselectivity
In a study involving 1-(2'-iodoethynylphenyl)-2-propyloxirane and a ruthenium catalyst, researchers observed solvent-dependent chemoselectivity. The use of different solvents led to the exclusive formation of either 1-iodo-2-naphthol or 2-iodobenzo[d]oxepin. This finding is significant for understanding and controlling chemoselectivity in organic synthesis (Lin et al., 2005).
Radioiodination and Biodistribution Studies
The compound 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one, labeled with radioactive iodine, exhibited notable radiochemical and metabolic stability. Its biodistribution in tumor-bearing mice provided valuable insights for the development of potent radiopharmaceuticals targeting tumor cells (Al-Salahi et al., 2018).
Vibrational and Microbiological Studies
A study on various lithium, sodium, potassium, rubidium, and caesium o-iodobenzoates and picolinates utilized FT–IR and Raman spectroscopy to investigate their antimicrobial properties. This research provided a rapid and reliable analytical tool for estimating the antimicrobial potential of new compounds (Koczoń et al., 2006).
Iodinated Contrast Agents in Radiology
Triiodobenzoic acid, a key component in iodinated contrast media used in radiologic examinations, demonstrates the significance of iodinated compounds in medical imaging. The development of safer and more effective iodinated contrast agents remains a crucial area of research (Spampinato et al., 2017).
Mechanism of Action
Mode of Action
It’s worth noting that benzyl compounds often interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membranes, or modulating biochemical pathways .
Biochemical Pathways
Benzyl compounds are known to interact with various biochemical pathways, potentially influencing processes such as protein synthesis, lipid transport, and stress response .
Result of Action
It’s worth noting that the effects of benzyl compounds at the molecular and cellular level can be diverse, potentially influencing cell signaling, gene expression, and cellular metabolism .
Action Environment
The action, efficacy, and stability of Benzyl 3-iodobenzoate can be influenced by various environmental factors. These factors can include temperature, pH, presence of other chemicals, and specific characteristics of the biological system in which the compound is acting . .
Properties
IUPAC Name |
benzyl 3-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLZKXHASXBOIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623942 | |
Record name | Benzyl 3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437604-16-5 | |
Record name | Benzyl 3-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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